molecular formula CH7NO B8139708 Ammonia methanol

Ammonia methanol

Cat. No. B8139708
M. Wt: 49.073 g/mol
InChI Key: CBHOOMGKXCMKIR-UHFFFAOYSA-N
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Description

Ammonia methanol is a useful research compound. Its molecular formula is CH7NO and its molecular weight is 49.073 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonia methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonia methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methanol Production from Methane : Ammonia-oxidizing bacteria can convert methane into methanol, offering a high-rate, high-yield process. This has potential applications as a commodity chemical or in nitrogen removal processes (Taher & Chandran, 2013).

  • Ammonia Degradation : Methanol, used as an auxiliary fuel in supercritical water, promotes ammonia degradation. A remarkable 99.24% removal efficiency was observed at 540°C, making it a potent method for ammonia treatment (J. Zhang et al., 2021).

  • Fuel Cells : Ammonia is considered a more suitable fuel than methanol in some hydrogen fuel cell applications, attributed to its specific energy and environmental considerations (Metkemeijer & Achard, 1994).

  • Supercritical Water Oxidation : In the oxidation of ammonia in supercritical water, methanol serves as a more efficient auxiliary fuel compared to isopropanol, achieving nearly complete conversion (Jie Zhang et al., 2019).

  • Selective Methanol Production : The electrochemical reduction of bicarbonate ions in aqueous ammonia solutions leads to the selective production of methanol, with ammonia playing a key role as an electrolyte (Jiwanti et al., 2016).

  • Methanol in Ammonia Oxidation : Methanol significantly influences the reaction behavior of nitrogen during the supercritical water oxidation of ammonia, leading to increased conversion to N2O and NO (Oe et al., 2007).

  • Methanol Hydrocarbonation Process : This process refines raw material gas in combinative alkali ammonia synthesis plants, improving operating conditions and catalyst characteristics (Zhi, 2005).

  • Methanol and Ammonia as Clean Energy Sources : Methanol production provides a clean-burning fuel option, facilitates CO2 reduction, and offers hydrogen storage solutions. It has applications in DME, hydrogen, and DMFC fuel cells (Dalena et al., 2018).

  • Renewable Energy Production : Renewable methanol production using wind power-based hydrogen may be more economically viable than ammonia production, with additional environmental benefits (Matzen, Alhajji & Demirel, 2015).

  • Solid Oxide Membrane Reactors : These reactors demonstrate higher yields in hydrogenation reactions for ammonia and methanol synthesis compared to conventional catalytic reactors (Panagos, Voudouris & Stoukides, 1996).

properties

IUPAC Name

azane;methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.H3N/c1-2;/h2H,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOOMGKXCMKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

49.073 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonia methanol

Synthesis routes and methods I

Procedure details

A solution of methyl 3-formylindole-6-carboxylate (8.0 g, 39.3 mmol) in 270 ml methanol is treated with dimethylamine (40% aqueous; 267 ml, 2.56 mol) at ambient temperature. After 45 minutes, NaBH4 (4.45 g, 118.1 mmol) is added, and the resulting mixture is heated at 55° C. for 3 hours. The reaction mixture is allowed to cool then is diluted with CHCl3 (200 ml) and brine (I 50 ml). The organic layer is washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude residue is purified by flash chromatography (SiO2; 100% ethyl acetate then 20% 2M NH3/methanol in CHCl3) to give 9.07 g of 3-dimethylamino-methyl-1H-indole-6-carboxylic acid methyl ester(99%). Amine 61 is prepared from 3-dimethylaminomethyl-1H-indole-6-carboxylic acid methyl ester by essentially following the procedures detailed in Amine 49, 1 paragraph; and Amine 51, 3rd paragraph.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
4.45 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 3-{4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinolin-6-yl}-acrylic acid methyl ester (0.040 g, 0.1 mmol) in methanol/water (3:1, 2 mL). Add lithium hydroxide (0.010 g, 0.25 mmol) and stir the mixture 18 h. Remove the solvent then load the residue on a SCX resin column with methanol. Elute the column with methanol (50 mL) then with 2 N ammonia/methanol to give the desired product as a pale yellow solid 0.036 g (92%)
Name
3-{4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinolin-6-yl}-acrylic acid methyl ester
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Cyclopropyl-5-methyl-7-(3-oxocyclopentyl)-6-phenyl-1,3-benzoxazole-4-carbonitrile (I-303) (44 mg, 0.12 mmol) was dissolved in chloroform (1 ml) and methanol (1 ml), and at 0° C., dimethylamine (2 M tetrahydrofuran solution) (247 μl, 0.49 mmol), acetic acid (29 μl, 0.49 mmol) and sodium cyanoborohydride (33 mg, 0.49 mmol) were added. The solution was gradually warmed up to room temperature, then stirred for 21 hours, and fractionated with chloroform and an aqueous saturated sodium hydrogencarbonate solution. The aqueous layer was extracted twice with chloroform. The organic layers were combined, washed with saturated brine, and dried over anhydrous sodium sulfate. The insoluble matter was separated by filtration, the solvent was evaporated away and the resulting residue was purified by preparative TLC (eluent, chloroform:7 N ammonia/methanol solution=97:3, v/v) to obtain 2-cyclopropyl-7-[(1R*,3R*)-3-(dimethylamino)cyclopentyl]-5-methyl-6-phenyl-1,3-benzoxazole-4-carbonitrile (#141) (9.6 mg, 20%) as a white solid. Next, 2-cyclopropyl-7-[(1R*,3S*)-3-(dimethylamino)cyclopentyl]-5-methyl-6-phenyl-1,3-benzoxazole-4-carbonitrile (#142) (26 mg, 55%) was obtained as a white solid.
Name
2-Cyclopropyl-5-methyl-7-(3-oxocyclopentyl)-6-phenyl-1,3-benzoxazole-4-carbonitrile
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
247 μL
Type
reactant
Reaction Step Three
Quantity
29 μL
Type
reactant
Reaction Step Three
Quantity
33 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of the product of Example 12 (6.13 g), piperidine (3.0 mL), sodium carbonate (3.6 g), and potassium iodide (190 mg) in n-butanol (50 mL) was heated to 105° C. for 21 h, cooled to RT, and treated with water (50 mL). The resulting mixture was extracted with DCM (4×50 mL), and the combined organic phases were dried (magnesium sulfate) and evaporated. Chromatography of the residue (5% 2M methanolic ammonia/methanol) gave the title compound as a waxy solid (3.2 g). 1H NMR (400 MHz, CDCl3): 7.19 (d, J=8.6 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 3.97 (t, J=6.5 Hz, 2H), 3.4 (s, 2H), 2.48-2.31 (m, 10H), 2.00-1.92 (m, 2H), 1.62-1.52 (m, 8H), 1.47-1.38 (m, 4H).
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Combine (S)-1-benzyl-3-(2-methylsulfanyl-ethyl)-piperazine (0.900 g, 3.59 mmol) and 37% formaldehyde solution (0.4 mL, 5.39 mmol) in methylene chloride (15 mL). Stir for 10 minutes and add sodium triacetoxy borohydride (3.05 g, 14.4 mmol). Stir an additional 90 minutes and then pour solution onto 1N sodium hydroxide solution. Extract with methylene chloride to give 0.947 g of the crude product. Silica gel chromatography, eluting with methylene chloride:2N ammonia/methanol (100:2), gives 0.906 g of the title compound as a colorless oil; mass spectrum (ion spray): m/z =265 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonia methanol
Reactant of Route 2
Ammonia methanol
Reactant of Route 3
Ammonia methanol
Reactant of Route 4
Ammonia methanol
Reactant of Route 5
Ammonia methanol
Reactant of Route 6
Ammonia methanol

Citations

For This Compound
9,320
Citations
A Boulamanti, JA Moya - Renewable and Sustainable Energy Reviews, 2017 - Elsevier
Our study compares chemical production costs in the European Union (EU) and other countries in order to understand whether these costs are higher in the case of Europe than in other …
Number of citations: 145 www.sciencedirect.com
PA Webley, JW Tester, HR Holgate - Industrial & engineering …, 1991 - ACS Publications
… In experiments with ammonia-methanol mixtures, the oxidation of ammonia was unaffected by the … In this paper, the oxidation kinetics of ammonia and ammonia-methanol mixtures in …
Number of citations: 225 pubs.acs.org
M Lu, D Dong, F Wei, W Long, Y Wang, L Cong… - Fuel, 2023 - Elsevier
… of ammonia/methanol dual fuel. Moreover, it is important to study ammonia-methanol … In this paper, a chemical reaction mechanism of ammonia-methanol blends with 60 species …
Number of citations: 12 www.sciencedirect.com
E Shimoda, T Fujii, R Hayashi, Y Oshima - The Journal of Supercritical …, 2016 - Elsevier
… (SCWO) of ammonia/methanol mixture was investigated at … were accelerated in the ammonia/methanol mixture under the … The mixture effect in the SCWO of ammonia/methanol can …
Number of citations: 45 www.sciencedirect.com
M Li, X He, H Hashemi, P Glarborg, VM Lowe… - Combustion and …, 2022 - Elsevier
An experimental and modeling study on auto-ignition kinetics of ammonia/methanol mixtures at intermediate temperature and high pressure - … Ammonia/methanol fuel blends …
Number of citations: 24 www.sciencedirect.com
H Inomata, N Ikawa, K Arai, S Saito - Journal of Chemical and …, 1988 - ACS Publications
… Vapor-liquid equilibrium measurements were made for the binary systems of ammonia-methanol and ammonia-water, and for the ammonia-methanol-water ternary system. These data …
Number of citations: 40 pubs.acs.org
Q Song, RR Tinoco, H Yang, Q Yang, H Jiang… - Carbon Capture Science …, 2022 - Elsevier
To cope with climate change, emerging fuels- hydrogen, ammonia and methanol- have been proposed as promising energy carriers that will replace part of the liquefied natural gas (…
Number of citations: 14 www.sciencedirect.com
B Wang, H Wang, C Yang, D Hu, B Duan… - Applied Thermal …, 2023 - Elsevier
… of diesel-ignited ammonia/methanol engines on combustion … , and find the optimal ammonia/methanol mixture ratio. The … In this paper, the optimal mixing ratio of ammonia/methanol …
Number of citations: 0 www.sciencedirect.com
J Gürtler, U Klaas, T Henning, P Abrahám… - Astronomy & …, 2002 - researchgate.net
We report on a search for the NH3 inversion band at 9.0 µm, the CH4 band at 7.7 µm, and the CH3OH band at 9.7 µm in the spectra of 10 heavily obscured stellar objects taken with the …
Number of citations: 37 www.researchgate.net
F Wei, M Lu, W Long, D Dong, P Dong, G Xiao, J Tian… - Fuel, 2023 - Elsevier
… Currently, the researches on ammonia methanol combustion … researches on ammonia/ methanol premixed ignited by … of ammonia-methanol blends under actual engine condition. …
Number of citations: 2 www.sciencedirect.com

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